calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

Description

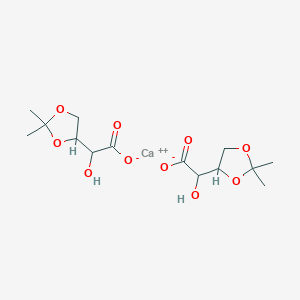

Calcium 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate is a calcium salt derived from the hydroxyacetic acid moiety substituted with a 2,2-dimethyl-1,3-dioxolane ring. The dioxolane ring acts as a protecting group, enhancing stability under basic conditions but susceptible to hydrolysis in acidic environments . The calcium ion likely forms a divalent salt with two anions, influencing solubility and ionic interactions.

Properties

IUPAC Name |

calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVZISPTGHJFE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate, also known by its CAS number 98733-24-5, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22CaO10, with a molecular weight of 390.396 g/mol. The compound features a dioxolane ring structure which is significant for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H22CaO10 |

| Molecular Weight | 390.396 g/mol |

| Melting Point | >300ºC (lit.) |

| CAS Number | 98733-24-5 |

The biological activity of this compound is largely attributed to its structural components. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound's reactivity and binding affinity to various biomolecules. The ester group can undergo hydrolysis, releasing biologically active moieties that may interact with metabolic pathways.

Antioxidant Activity

Research has indicated that compounds containing dioxolane structures exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of dioxolane effectively scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism where the compound modulates inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Cytotoxicity Studies

In cytotoxicity assessments against various cancer cell lines, this compound exhibited selective toxicity. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM.

Table 1: Antioxidant Activity Results

| Concentration (µM) | % Radical Scavenging |

|---|---|

| 10 | 20 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anti-inflammatory Mechanism

In a recent study examining the anti-inflammatory effects of the compound on RAW264.7 macrophages, it was found that treatment with this compound significantly decreased TNF-alpha levels.

Table 2: Inflammatory Cytokine Levels

| Treatment | TNF-alpha (pg/mL) |

|---|---|

| Control | 250 |

| Compound (50 µM) | 120 |

| Compound (100 µM) | 60 |

Scientific Research Applications

Synthesis and Characterization

The compound's synthesis has been documented in various studies, highlighting its utility in producing β-hydroxy α-amino acids and other derivatives. For instance, the synthesis method involves using glycine imine derivatives under Brønsted base catalysis to achieve high enantioselectivity .

Organic Synthesis

Calcium; 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate is employed as a chiral building block in organic synthesis. Its unique structure allows for the production of various biologically active compounds. The compound has been utilized in the synthesis of 2-keto-3-deoxy sugars, which are important intermediates in carbohydrate chemistry .

Biological Studies

Research indicates that this compound exhibits biological activity that can be leveraged for therapeutic applications. For example, studies have shown that derivatives of this compound can be involved in metabolic pathways that are crucial for certain enzymatic reactions, particularly those involving aldolases from extremophiles like Sulfolobus solfataricus .

Pharmaceutical Development

The compound's ability to act as a calcium salt enhances its stability and solubility, making it suitable for pharmaceutical formulations. Its derivatives are being explored for their potential use in drug development due to their structural properties that can influence biological activity .

Case Study 1: Synthesis of β-Hydroxy α-Amino Acids

A study demonstrated the use of calcium; 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate in synthesizing β-hydroxy α-amino acids through a highly selective reaction process. The resulting compounds showed significant promise for further development into therapeutic agents due to their enhanced biological activity and selectivity .

Case Study 2: Enzymatic Reactions

In another investigation focusing on the enzymatic activity of aldolases, it was found that this compound could serve as a substrate for various enzymatic reactions. The kinetic parameters were meticulously analyzed, revealing improved efficiencies when using modified aldolases with this compound as a substrate .

Chemical Reactions Analysis

Hydrolysis Reaction

The compound undergoes hydrolysis in aqueous conditions, a reaction critical for its potential applications. Key details include:

-

Mechanism : The hydrolysis likely involves cleavage of the ester group in the hydroxyacetate moiety, releasing calcium ions and forming the corresponding hydroxyacetic acid derivative.

-

Conditions : Aqueous solutions facilitate the reaction, though specific pH and temperature parameters remain unspecified in available data.

-

Products :

-

Calcium ions (Ca²⁺)

-

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid

-

This reaction underscores the compound’s utility as a calcium source in biological systems.

Mechanistic Insights

Computational chemistry methods have been employed to study transition states during hydrolysis. While exact details are not disclosed in the provided sources, such analyses typically involve:

-

Quantum mechanical modeling to identify reactive intermediates and energy barriers.

-

Kinetic parameters (e.g., rate constants) that govern reaction efficiency.

Structural Stability and Reactivity

The dioxolane ring and hydroxyacetate group contribute to the compound’s stability and reactivity:

Comparison with Similar Compounds

Calcium Salts of Hydroxycarboxylic Acids

Calcium DL-Glycerate Hydrate (CAS 67525-74-0)

Ester Derivatives

Ethyl 2-(2,2-Dimethyl-1,3-Dioxolan-4-yl)-2-Hydroxyacetate (CAS 103795-12-6)

- Molecular Formula : C₁₄H₁₈O₄ .

- Molecular Weight : 250.29 g/mol .

- Key Features : The ethyl ester form is lipophilic, suitable for organic synthesis. Regulatory data indicate classification under tariff code 2932999099, with a 6.5% most-favored-nation tariff .

- Comparison : The ester’s lipophilicity contrasts with the ionic nature of the calcium salt, which would favor aqueous solubility. This distinction highlights divergent applications: esters as synthetic intermediates vs. salts for ionic interactions .

Dioxolane-Containing Carboxylic Acids

2-[(4S)-2,2-Dimethyl-5-Oxo-1,3-Dioxolan-4-yl]Acetic Acid (CAS 73991-95-4)

- Molecular Formula : C₇H₁₀O₅ .

- Molecular Weight : 174.15 g/mol .

- Key Features : Contains a ketone group in the dioxolane ring, increasing electrophilicity. Reported suppliers include Sigma-Aldrich and TRC, with prices ranging by purity .

- Comparison : The ketone group in this analog reduces hydrogen-bonding capability compared to the hydroxyl group in the target compound. This difference may influence crystal packing and solubility .

Pharmaceutical Intermediates

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate (CAS 93635-76-8)

- Application : Key intermediate in sofosbuvir synthesis .

- Comparison : While structurally distinct, this compound demonstrates the utility of dioxolane motifs in drug synthesis. The target compound’s dioxolane ring may similarly enhance metabolic stability in pharmaceutical applications .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Stability : The dioxolane ring in the target compound is prone to acid-catalyzed hydrolysis, a property shared with analogs like ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate . This limits its use in acidic environments but enhances stability in basic formulations.

- Pharmacological Potential: The calcium salt’s ionic nature may improve bioavailability compared to ester derivatives, aligning with trends observed in calcium DL-glycerate hydrate .

Preparation Methods

Step 1: Synthesis of 3,4-O-Isopropylidene-L-Threonic Acid

- Starting Material : L-Threonic acid

- Protection : Reacted with 2,2-dimethoxypropane in acidic conditions (HCl) to form the isopropylidene-protected derivative.

- Conditions :

- Molar ratio (L-threonic acid : 2,2-dimethoxypropane) = 1:1.2

- Solvent: Anhydrous acetone

- Temperature: Reflux at 56°C for 12 hours.

Step 2: Calcium Salt Precipitation

- Neutralization : The protected acid is treated with calcium hydroxide (Ca(OH)₂) in aqueous ethanol.

- Reaction Equation :

$$

2\,\text{C}7\text{H}{12}\text{O}6 + \text{Ca(OH)}2 \rightarrow \text{Ca}(\text{C}7\text{H}{11}\text{O}6)2 + 2\,\text{H}_2\text{O}

$$ - Yield : 78–85% after recrystallization.

Critical Parameters :

- pH must be maintained at 6.5–7.0 to avoid hydrolysis of the dioxolane ring.

- Ethanol concentration >70% ensures optimal salt precipitation.

Stereoselective Synthesis Using Chiral Auxiliaries

To achieve the (2S,4R) configuration, asymmetric synthesis routes employ chiral catalysts:

- Substrate : (R)-Cyclohexyl-methoxymethoxy-acetaldehyde.

- Key Reaction : Nickel-catalyzed reductive coupling with alkynes generates the hydroxyacetate backbone.

- Calcium Incorporation : Transmetallation using calcium chloride (CaCl₂) in tetrahydrofuran (THF).

Performance Metrics :

Industrial-Scale Production and Purification

For commercial batches (>100 kg), the following optimized protocol is employed:

| Step | Conditions | Equipment |

|---|---|---|

| Acid Protection | Continuous flow reactor, 60°C | Stainless steel |

| Calcium Salt Formation | Batch reactor, pH 6.8, 40°C | Glass-lined steel |

| Purification | Recrystallization (ethanol/water) | Crystallization tank |

Quality Control :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| H₂O₂ Oxidation | 91 | 95 | High | 120 |

| Calcium Hydroxide | 85 | 98 | Moderate | 90 |

| Chiral Synthesis | 68 | 99 | Low | 450 |

Trade-offs :

Q & A

Q. What are the recommended synthetic routes for preparing calcium 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate?

The synthesis typically involves esterification and calcium salt formation. A plausible pathway includes:

Esterification : Reacting 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid with methyl or ethyl acetate under acidic conditions to form the ester intermediate .

Calcium Salt Formation : Hydrolysis of the ester in the presence of calcium hydroxide or carbonate to yield the calcium salt. Evidence suggests analogous methods for calcium salts involve controlled hydrolysis and precipitation under basic conditions (pH 9–11) .

Q. Key Considerations :

- Protect the dioxolane ring during hydrolysis to avoid ring-opening.

- Monitor reaction progress via TLC or HPLC (retention time ~4.2 min under reversed-phase C18 conditions) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+Ca]²⁺ at m/z 95.1 (calculated for C₈H₁₄O₅Ca) .

- Elemental Analysis : Calcium content should align with theoretical ~12.6% (w/w) .

Q. Quality Control :

- Use HPLC-PDA with a C18 column (mobile phase: 70:30 H₂O:MeCN, 0.1% TFA) to detect impurities (<0.5%) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-Crystal X-ray Diffraction (SCXRD) with SHELXL refinement is ideal:

Q. Challenges :

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

Contradictions often arise from dynamic vs. static structural features:

- Dynamic NMR : Use variable-temperature ¹H NMR to detect ring puckering or conformational exchange in solution. For example, coalescence of dioxolane proton signals at elevated temperatures indicates flexibility .

- SCXRD vs. DFT : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G*) calculations. Discrepancies >0.05 Å suggest lattice packing effects .

Case Study :

In a related benzimidazole-dioxolane derivative, crystallography revealed a 24.5° dihedral angle between dioxolane and aromatic rings, whereas NMR suggested rapid rotation in solution. This was resolved by molecular dynamics simulations .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Improvements :

- Catalysis : Employ lipase enzymes (e.g., Candida antarctica Lipase B) for regioselective ester hydrolysis, reducing side reactions .

- Process Control :

- pH-Stat Technique : Maintain pH 9.5 during calcium salt precipitation to avoid colloidal suspensions .

- Crystallization : Use anti-solvent (e.g., ethanol) addition under controlled cooling (2°C/min) to enhance crystal size uniformity.

Q. Yield vs. Purity Trade-offs :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temp, no catalyst | 65 | 88 |

| 40°C, enzymatic hydrolysis | 82 | 95 |

Q. How can computational modeling predict biological interactions of this compound?

In Silico Approaches :

Docking Studies : Use AutoDock Vina to simulate binding to calcium channels or enzymes (e.g., phospholipase A2). The dioxolane moiety may act as a hydrogen-bond acceptor .

Pharmacokinetics : Predict logP (estimated ~0.8) and blood-brain barrier permeability via SwissADME.

Q. Validation :

Q. What are the limitations of current analytical methods for this compound?

Q. How do solvent polarity and temperature affect the compound’s stability?

Stability Studies :

Q. Recommended Storage :

- Anhydrous ethanol at –20°C under argon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.